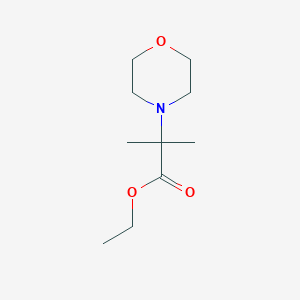![molecular formula C18H19N5O B2748618 (NE)-N-[2H-1,2,3-Benzotriazol-2-yl(morpholin-4-yl)methylidene]-4-methylaniline CAS No. 340756-33-4](/img/structure/B2748618.png)
(NE)-N-[2H-1,2,3-Benzotriazol-2-yl(morpholin-4-yl)methylidene]-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine is a complex organic compound that features a benzotriazole moiety, a methylphenyl group, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2H-1,2,3-Benzotriazol-2-yl(morpholin-4-yl)methylidene]-4-methylaniline typically involves the reaction of benzotriazole with 4-methylphenyl isocyanate in the presence of a base, followed by the addition of morpholine. The reaction is usually carried out under reflux conditions with an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(Benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a UV stabilizer in plastics and coatings.
Mécanisme D'action
The mechanism of action of (NE)-N-[2H-1,2,3-Benzotriazol-2-yl(morpholin-4-yl)methylidene]-4-methylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzotriazole moiety is known for its ability to absorb UV light, which contributes to its role as a UV stabilizer .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Known for its high UV absorption and stability.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Used in various industrial applications for its UV protective properties.
Uniqueness
1-(Benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine is unique due to its combination of a benzotriazole moiety, a methylphenyl group, and a morpholine ring. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields.
Propriétés
IUPAC Name |
1-(benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-6-8-15(9-7-14)19-18(22-10-12-24-13-11-22)23-20-16-4-2-3-5-17(16)21-23/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKAMOIBKCYJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N2CCOCC2)N3N=C4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2748536.png)
![(E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl) hydrazino]-4-oxo-2-butenoic acid](/img/structure/B2748537.png)


![2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2748541.png)

![6-Chloro-2-fluoro-N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2748543.png)
![5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748544.png)
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2748547.png)
![2-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2748549.png)

![1-[6-(4-methoxyphenoxy)-2-methylpyridin-3-yl]ethan-1-one](/img/structure/B2748551.png)


